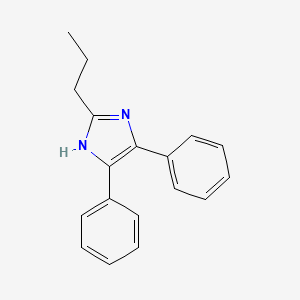

4,5-diphenyl-2-propyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQVIXGSNDUWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74181-31-0 | |

| Record name | 4,5-Diphenyl-2-propylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Diphenyl 1h Imidazole and Its Functionalized Derivatives

Classical Multi-Component Condensation Reactions for Imidazole (B134444) Ring Construction

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from simple precursors. nih.gov The 4,5-diphenylimidazole (B189430) scaffold is frequently assembled using these powerful reactions.

The Debus-Radziszewski synthesis, first reported by Heinrich Debus in 1858, is a foundational multi-component reaction for creating imidazole derivatives. wikipedia.org The reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com For the specific synthesis of 4,5-diphenyl-2-propyl-1H-imidazole, the reactants are benzil (B1666583) (the 1,2-dicarbonyl), butyraldehyde (B50154) (to provide the 2-propyl substituent), and an ammonia source, commonly ammonium (B1175870) acetate (B1210297).

The reaction is thought to proceed in two main stages. First, the dicarbonyl (benzil) condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgscribd.com In the second stage, this diimine condenses with the aldehyde (butyraldehyde) to form the final imidazole ring. wikipedia.orgscribd.com Contemporary adaptations often involve modifying the reaction conditions or catalysts to improve yields and reduce reaction times.

A widely employed and versatile method for synthesizing 2,4,5-trisubstituted imidazoles, including the 2-propyl derivative, is the one-pot condensation of benzil, an appropriate aldehyde, and ammonium acetate in glacial acetic acid. nih.govijpsonline.com This reaction is essentially a variation of the Debus-Radziszewski synthesis.

In this protocol, refluxing a mixture of benzil, butyraldehyde, and excess ammonium acetate in glacial acetic acid yields this compound. The ammonium acetate serves as the source of ammonia needed for the imidazole ring formation. This method is effective for a wide range of aldehydes, allowing for the synthesis of various 2-substituted-4,5-diphenyl-imidazoles. nih.govijpsonline.com The reaction progress can be monitored using thin-layer chromatography, and the product is often isolated by pouring the reaction mixture into water, followed by filtration and recrystallization. wjbphs.com

Table 1: Examples of Benzil-Based Condensation for 2-Substituted-4,5-diphenyl-imidazoles

| 2-Substituent | Aldehyde Used | Typical Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Propyl | Butyraldehyde | Glacial Acetic Acid | Reflux | nih.govijpsonline.com |

| Phenyl | Benzaldehyde | Glacial Acetic Acid | Reflux / 100°C | wjbphs.comslideshare.net |

| 4-Methoxyphenyl (B3050149) | 4-Methoxybenzaldehyde | Glacial Acetic Acid | Reflux | ijpsonline.com |

| 2-Hydroxyphenyl | 2-Hydroxybenzaldehyde | Glacial Acetic Acid | Reflux | nih.gov |

Catalytic Approaches in the Synthesis of 4,5-Diphenyl-1H-imidazoles

To enhance the efficiency, selectivity, and environmental friendliness of imidazole synthesis, numerous catalytic systems have been developed. These range from transition metals to organocatalysts and heterogeneous systems. nih.gov

Transition metal catalysts have been successfully employed to promote the synthesis of substituted imidazoles. Lewis acidic metal salts can activate the carbonyl groups of the aldehyde and dicarbonyl components, facilitating the condensation reactions.

Iron Catalysts : Ferric chloride (FeCl₃·6H₂O) has been reported as an effective catalyst for the one-pot, four-component synthesis of tetrasubstituted imidazoles. nih.gov Similarly, magnetic iron oxide nanoparticles (Fe₃O₄) have been used as a reusable Lewis acid catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under microwave irradiation. ijprajournal.com

Nickel Catalysts : Nickel-based catalysts, such as NiCl₂·2H₂O, have been used in microwave-assisted syntheses. rasayanjournal.co.in More advanced systems include Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles, which have demonstrated high efficiency in the one-pot synthesis of triaryl-1H-imidazoles under solvent-free conditions. rsc.org The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine has also been achieved using a nickel catalyst for the cyclization of amido-nitriles.

Organocatalysis and heterogeneous catalysis offer significant advantages, including milder reaction conditions, reduced metal contamination in products, and easier catalyst recovery and reuse.

Organocatalysts : Simple organic molecules can effectively catalyze the synthesis of imidazoles. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an efficient catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles in t-butanol, with reactions proceeding to completion within 12 hours at 60–65°C. ijprajournal.com L-proline has also been identified as an effective organocatalyst for this transformation. nih.gov

Heterogeneous Catalysts : Solid-supported catalysts are particularly attractive from a green chemistry perspective. Examples include poly(AMPS-co-AA), a polymeric catalyst that enables the solvent-free synthesis of 2,4,5-trisubstituted imidazoles with high yields and easy work-up. ias.ac.in Other systems like silica-supported NaHSO₄, silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA), and heteropoly acids supported on clay have also proven effective. nih.govnih.govresearchgate.net These catalysts are often reusable, making the process more economical and sustainable.

Adherence to green chemistry principles has driven the development of cleaner and more energy-efficient synthetic protocols.

Microwave Irradiation : Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, improve product yields for imidazole synthesis. ijprajournal.com The synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes can be completed in as little as 5 minutes under microwave irradiation, compared to 8-24 hours with conventional heating. ijprajournal.comrasayanjournal.co.in Solvent-free microwave-assisted synthesis using urotropine as a formaldehyde (B43269) source is another efficient method for preparing 4,5-disubstituted imidazoles. organic-chemistry.org

Deep Eutectic Solvents (DESs) : Deep eutectic solvents are emerging as environmentally benign alternatives to traditional volatile organic solvents. nih.govresearchgate.net A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as both the reaction medium and a recyclable catalyst for the one-pot synthesis of trisubstituted imidazoles. nih.govresearchgate.net In this system, the reaction of benzil, an aldehyde, and ammonium acetate proceeds at a mild temperature (60°C) to give excellent yields. nih.gov The DES can be recycled multiple times without a significant loss in catalytic activity, highlighting its sustainability. nih.govresearchgate.net

Table 2: Comparison of Catalytic and Green Synthesis Methods

| Method | Catalyst/Medium | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Transition Metal | Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles | High yield, solvent-free, reusable catalyst | 140°C, solvent-free | rsc.org |

| Organocatalysis | DABCO | Metal-free, good yield | t-butanol, 60-65°C, 12h | ijprajournal.com |

| Heterogeneous | poly(AMPS-co-AA) | Solvent-free, reusable catalyst, easy work-up | Solvent-free, heating | ias.ac.in |

| Microwave | Amberlyst A-15 | Very short reaction times, high yields | Microwave irradiation, 5 min | ijprajournal.com |

| Deep Eutectic Solvent | DMU:SnCl₂:HCl | Recyclable solvent/catalyst, mild conditions | 60°C, 45 min | nih.govresearchgate.net |

Regioselective Derivatization and Functionalization Strategies of the 4,5-Diphenyl-1H-imidazole Nucleus

The inherent reactivity of the imidazole ring dictates the strategies for its functionalization. The nitrogen atoms and the carbon atoms of the imidazole core exhibit different electronic characteristics, enabling regioselective reactions.

C-2, C-4, C-5, and N-1 Position Functionalization

One common approach for creating tri-substituted imidazoles involves a one-pot, multi-component reaction. For instance, the synthesis of 2,4,5-trisubstituted-1H-imidazoles can be achieved by reacting benzil, an aldehyde, and ammonium acetate. nih.govresearchgate.net This method allows for the direct introduction of a substituent at the C-2 position by varying the aldehyde used in the reaction. Catalysts such as ionic liquids or microwave irradiation have been employed to improve the efficiency and yield of these reactions. nih.govresearchgate.net

The N-1 position of the imidazole ring can be functionalized through reactions with alkyl or aryl halides. For example, 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles can be synthesized, and their subsequent reaction with methyl iodide leads to the formation of 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salts. researchgate.net

Synthesis of Alkyl, Aryl, and Heteroaryl Substituted Analogues

The introduction of alkyl, aryl, and heteroaryl groups at various positions of the 4,5-diphenyl-1H-imidazole scaffold is a key strategy for developing new derivatives with diverse biological activities.

Alkyl Substitution: The synthesis of C-2 alkyl-substituted imidazoles, such as the target compound this compound, can be accomplished through the multi-component reaction mentioned earlier, using an appropriate aldehyde (in this case, butyraldehyde) with benzil and ammonium acetate. Another method involves the oxidation of a corresponding alcohol. For instance, 5-propyl-1H-imidazole-4-carboxaldehyde was synthesized by heating 5-propyl-1H-imidazole-4-methanol with manganese (IV) oxide. prepchem.com

Aryl and Heteroaryl Substitution: A wide range of aryl and heteroaryl-substituted 4,5-diphenyl-1H-imidazole derivatives have been synthesized. These are often prepared using the one-pot condensation reaction with various aromatic or heteroaromatic aldehydes. nih.govresearchgate.netrsc.orgrsc.org For example, a series of 2-aryl-4,5-diphenyl-1H-imidazole derivatives were synthesized using different aryl aldehydes with benzil and ammonium acetate in glacial acetic acid, sometimes employing microwave-assisted synthesis. researchgate.net This approach has yielded compounds with substituents like 4-hydroxy-3-methoxyphenyl, 4,5-dimethoxyphenyl, and 4-methoxyphenyl at the C-2 position. researchgate.net Similarly, various substituted phenyl groups have been introduced at the C-2 position, including chlorophenyl and tolyl moieties. rsc.orgrsc.org

The following table summarizes some examples of synthesized aryl and heteroaryl substituted 4,5-diphenyl-1H-imidazoles:

| Substituent at C-2 | Starting Aldehyde | Reference |

| 4-Hydroxy-3-methoxyphenyl | Vanillin | researchgate.net |

| 4,5-Dimethoxyphenyl | 3,4-Dimethoxybenzaldehyde | researchgate.net |

| 4-Methoxyphenyl | p-Anisaldehyde | researchgate.netrsc.org |

| 2-Chlorophenyl | 2-Chlorobenzaldehyde | rsc.orgrsc.org |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | rsc.org |

| p-Tolyl | p-Tolualdehyde | rsc.org |

| 3-Indolyl | Indole-3-carboxaldehyde | rsc.org |

Formation of Fused and Spiro Imidazole Heterocyclic Systems

The 4,5-diphenyl-1H-imidazole nucleus can also serve as a building block for the construction of more complex fused and spiro heterocyclic systems. These modifications can significantly alter the three-dimensional shape and biological activity of the parent molecule.

Fused Imidazole Systems: The fusion of another ring to the imidazole core can be achieved through various cyclization reactions. For example, imidazo[1,2-a]pyridine-based heterocycles have been synthesized, demonstrating the potential for creating nitrogen-bridgehead fused systems. rsc.org Another approach involves the synthesis of 1H-benzo researchgate.netrsc.orgimidazo[1,2-c] Current time information in Bangalore, IN.nih.govoxazin-1-one derivatives through a silver-catalyzed 6-endo-dig cyclization. semanticscholar.org These strategies highlight the versatility of the imidazole scaffold in constructing polycyclic aromatic systems.

Spiro Imidazole Systems: The synthesis of spiro[imidazole-2,2'-pyrroles] has been reported through the reaction of 1H-pyrrole-2,3-diones with nucleophiles. scispace.com This reaction leads to the formation of a quaternary spiro center, creating a unique three-dimensional structure. The resulting spiro heterocyclic systems often contain a hydantoin (B18101) fragment, which is a common motif in pharmacologically active compounds. scispace.com

The following table provides examples of fused and spiro systems derived from imidazole precursors:

| System Type | Synthetic Strategy | Resulting Scaffold | Reference |

| Fused | C-N bond formation | Imidazo[1,2-a]pyridine | rsc.org |

| Fused | 6-endo-dig cyclization | 1H-Benzo researchgate.netrsc.orgimidazo[1,2-c] Current time information in Bangalore, IN.nih.govoxazin-1-one | semanticscholar.org |

| Spiro | Reaction with 1H-pyrrole-2,3-diones | Spiro[imidazole-2,2'-pyrrole] | scispace.com |

Advanced Spectroscopic and Structural Elucidation of 4,5 Diphenyl 1h Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4,5-diphenyl-1H-imidazole derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. For 4,5-diphenyl-2-propyl-1H-imidazole, distinct signals are expected for the propyl group, the phenyl rings, and the N-H proton of the imidazole (B134444) ring. The N-H proton typically appears as a broad singlet in the downfield region (around 11.5-12.5 ppm), the position of which can be concentration-dependent. researchgate.netrsc.org The protons of the two phenyl groups at the C4 and C5 positions of the imidazole ring generally appear as a complex multiplet in the aromatic region (approximately 7.2-7.7 ppm). researchgate.net The signals for the propyl group at the C2 position would be characteristic: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (CH₂) protons, and another triplet for the methylene protons adjacent to the imidazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the spectrum would show distinct signals for the imidazole ring carbons, the phenyl ring carbons, and the propyl group carbons. The C2 carbon of the imidazole ring, substituted with the propyl group, would appear significantly downfield. The C4 and C5 carbons, attached to the phenyl groups, would also have characteristic chemical shifts. researchgate.net Carbons of the phenyl rings typically resonate in the 125-135 ppm range. rsc.org

The following table summarizes representative ¹H and ¹³C NMR data for related 2-aryl-4,5-diphenyl-1H-imidazole compounds, which helps in predicting the spectral features of the 2-propyl derivative. researchgate.netrsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole N-H | 11.77 (broad singlet) | - |

| Phenyl C-H | 7.25-7.73 (multiplet) | 126.0 - 135.5 |

| Imidazole C2 | - | ~145-150 |

| Imidazole C4/C5 | - | ~136-138 |

| Propyl -CH₂- | Triplet | ~30-35 |

| Propyl -CH₂- | Sextet | ~20-25 |

| Propyl -CH₃ | Triplet | ~10-15 |

Note: Data is representative and based on similar structures. Actual values for this compound may vary.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups and characteristic vibrational modes within a molecule. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structural features.

The most prominent bands include:

N-H Stretch: A broad absorption band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the imidazole ring. rsc.org

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3020-3060 cm⁻¹) are indicative of the C-H stretching vibrations of the phenyl rings. rsc.org

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group.

C=N and C=C Stretch: Strong absorptions in the 1450-1615 cm⁻¹ region are characteristic of the C=N stretching of the imidazole ring and the C=C stretching of both the imidazole and phenyl rings. rsc.orgsemanticscholar.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the phenyl C-H bonds typically appear as strong bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (Imidazole) | 3300 - 3500 |

| Aromatic C-H Stretch | 3020 - 3060 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch (Imidazole) | ~1580 - 1615 |

| C=C Stretch (Aromatic) | ~1450 - 1500 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₈H₁₈N₂), the molecular weight is approximately 262.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 262. This peak confirms the molecular formula of the compound. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule could include:

Loss of a propyl radical (•C₃H₇), leading to a fragment ion at m/z 219.

Loss of an ethyl radical (•C₂H₅) via cleavage of the propyl chain, resulting in a fragment at m/z 233.

Cleavage of the phenyl groups.

Fragmentation of the imidazole ring itself.

Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule, such as the presence and connectivity of the propyl and diphenyl groups to the imidazole core. semanticscholar.org

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds such as 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole offers significant insights. researchgate.net For this related compound, the structure was determined to be in the orthorhombic crystal system with the space group Pna2₁. researchgate.net

Key findings from such an analysis typically include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the covalent framework and can indicate effects like electron delocalization.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., N-H···N), π-π stacking between phenyl rings, and van der Waals forces, which are crucial for the stability of the crystal structure. researchgate.net

These structural parameters are invaluable for understanding the molecule's physical properties and potential interactions in a biological or material context.

Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Electron Paramagnetic Resonance for Complexes)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like 4,5-diphenyl-1H-imidazole derivatives, the UV-Vis spectrum is characterized by strong absorption bands. Typically, two main absorption bands are observed: one at a longer wavelength (e.g., ~318-345 nm) attributed to π→π* transitions within the extended conjugated system of the imidazole and phenyl rings, and another at a shorter wavelength (e.g., ~215-225 nm) corresponding to n→π* transitions. researchgate.netresearchgate.net The exact position and intensity of these bands are influenced by the substituent at the C2 position and the solvent used. semanticscholar.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons (paramagnetic species). Therefore, this compound itself, being a diamagnetic molecule, is EPR-silent. However, EPR spectroscopy is an extremely valuable tool for studying metal complexes involving imidazole ligands. researchgate.netresearchgate.net When an imidazole derivative coordinates to a paramagnetic metal ion, such as Cu(II) or Mn(II), the resulting complex can be analyzed by EPR. acs.orgacs.org The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal center, including the geometry of the complex and the nature of the metal-ligand bonding. wikipedia.org

Computational and Theoretical Investigations of 4,5 Diphenyl 1h Imidazole Systems

Density Functional Theory (DFT) Applications in Imidazole (B134444) Chemistry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has been widely applied to the study of imidazole derivatives to understand their geometry, stability, and various chemical parameters. mdpi.comnih.gov DFT calculations, particularly using functionals like B3LYP, have proven to be reliable for predicting the properties of these molecules. nih.govresearchgate.nettandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netmalayajournal.org

In studies of 4,5-diphenyl-1H-imidazole derivatives, the HOMO is often localized on the imidazole ring and the phenyl substituents, while the LUMO can be distributed across different parts of the molecule depending on the specific substitutions. malayajournal.orgresearchgate.net For instance, in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the HOMO is primarily located on the imidazole ring and the two phenyl rings at positions 4 and 5, whereas the LUMO is situated on the phenolic ring. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the ground state to the excited state. researchgate.netnih.gov

The analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the electron-rich and electron-deficient regions of the molecule. tandfonline.commalayajournal.org These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol researchgate.net | -5.46 | -1.85 | 3.61 | DFT/B3LYP/6-31+G(d,p) |

| Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivative 1 researchgate.net | - | - | 3.761 | DFT/B3LYP/6-31+G |

| Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivative 2 researchgate.net | - | - | 3.662 | DFT/B3LYP/6-31+G |

| Spectroscopic Data | Experimental Value | Calculated Value | Method |

|---|---|---|---|

| 1H NMR (aromatic protons, ppm) nih.gov | 7.14-8.53 | - | - |

| 13C NMR (aromatic carbons, ppm) nih.gov | 124.04-141.31 | - | - |

| FT-IR (C=N stretch, cm-1) nih.gov | 1599 | - | - |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.net For flexible molecules like 4,5-diphenyl-1H-imidazole derivatives, MD simulations can reveal the different stable conformations and the energetic barriers between them. These simulations are also crucial for understanding how these molecules interact with their environment, such as solvent molecules or biological macromolecules. A 100 ns molecular dynamics simulation was used to confirm the stability of a complex formed between a 4,5-diphenyl-1H-imidazole derivative and the COVID-19 protein, demonstrating a stable conformation and binding pattern. tandfonline.com

Quantum Chemical Exploration of Reaction Mechanisms and Energetic Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions and determining their energetic pathways. acs.org For the synthesis of 4,5-diphenyl-1H-imidazole derivatives, these calculations can help in understanding the step-by-step process of the reaction, identifying transition states, and calculating activation energies. This knowledge is valuable for optimizing reaction conditions to improve yields and selectivity. For instance, theoretical calculations have been used to study the synthesis of various imidazole derivatives, providing insights into the reaction's feasibility and the stability of the products. ppor.az

In Silico Screening for Charge Transport and Nonlinear Optical (NLO) Properties

In silico screening methods are increasingly used to predict the material properties of novel compounds, including their potential for charge transport and nonlinear optical (NLO) applications. The charge transport properties are important for applications in organic electronics. For a tetra-substituted imidazole ligand, the transfer integral for holes was found to be higher than for electrons, suggesting it would be a better hole transporter. nih.gov

NLO materials are of great interest for applications in photonics and optoelectronics. semanticscholar.org Theoretical calculations of properties like dipole moment, polarizability, and hyperpolarizability can predict the NLO response of a molecule. nih.govresearchgate.net For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, theoretical investigations using TD-DFT showed a low energy gap, high total dipole moment, and significant hyperpolarizabilities, which are indicative of NLO activity. nih.govresearchgate.net Experimental validation using the Z-scan technique confirmed these predictions, with a measured third-order susceptibility of 2.2627 × 10⁻⁶ esu. nih.govresearchgate.netsemanticscholar.org

| Property | Value | Method |

|---|---|---|

| Nonlinear absorption coefficient (β) nih.govresearchgate.net | 4.044 × 10-1 cmW-1 | Z-scan |

| Nonlinear refractive index (n2) nih.govresearchgate.net | 2.89 × 10-6 cm2W-1 | Z-scan |

| Third-order susceptibility (χ(3)) nih.govresearchgate.net | 2.2627 × 10-6 esu | Z-scan |

Molecular Docking Studies of 4,5-Diphenyl-1H-imidazole Derivatives with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. mdpi.comekb.egasianpubs.org

Derivatives of 4,5-diphenyl-1H-imidazole have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. For example, a 4,5-diphenyl-1H-imidazole derivative was screened in silico against human lactate (B86563) dehydrogenase (LDHA) and showed a remarkable binding affinity with a binding energy of -9.7 kcal/mol, indicating a high affinity for the active site of the receptor. researchgate.net In another study, docking of imidazole derivatives with the thrombin receptor identified key interactions, such as hydrogen bonding and intramolecular close contacts, with active site residues like Gly219, Glu192, and Trp60. researchgate.net These studies provide valuable insights into the structure-activity relationships and can guide the design of more potent inhibitors. mdpi.comnih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate (B1228818) researchgate.net | Human Lactate Dehydrogenase (LDHA) | -9.7 | - |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol nih.gov | NADPH enzyme (2CDU) | -6.37 | - |

| 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole researchgate.net | Estrogen Receptor | - | GLU 419, VAL 418, ASP 351, GLU 353, ARG 394, LEU 391, MET 388, LEU 387, LEU 384, TRP 383, LEU 428, LYS 520, GLY 521, MET 522, MET343, LEU346, THR 347, LEU 349, ALA 359, HIF 524 |

Medicinal Chemistry Research Perspectives on the Imidazole Scaffold and Its Derivatives

The Imidazole (B134444) Nucleus as a Privileged Scaffold in Contemporary Drug Discovery and Development

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties. nih.govnih.govmdpi.com This structural motif is present in numerous endogenous compounds, including the amino acid histidine and the neurotransmitter histamine, as well as in various synthetic drugs. nih.govbiomedpharmajournal.orgresearchgate.net The unique characteristics of the imidazole nucleus, such as its aromaticity, ability to participate in hydrogen bonding, and amphoteric nature, allow it to interact with a wide array of biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov

The electron-rich nature of the imidazole ring facilitates binding to various biological macromolecules through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov This inherent binding capability has made it a "privileged scaffold" in drug discovery, a core structure that can be modified to interact with diverse biological targets. researchgate.netnih.gov Consequently, imidazole derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.govtandfonline.com The adaptability of the imidazole core allows for the synthesis of a vast library of derivatives with varied structural and electronic properties, enabling the fine-tuning of their biological activities. ijesrr.org

Structure-Activity Relationship (SAR) Studies of Functionalized 4,5-Diphenyl-1H-imidazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 4,5-diphenyl-1H-imidazole derivatives, these studies have provided valuable insights into the structural requirements for various therapeutic effects. ijesrr.orgnih.gov

Influence of Substituent Variation at the C-2 and N-1 Positions on Biological Activities

The biological activity of 4,5-diphenyl-1H-imidazole derivatives can be significantly modulated by introducing different substituents at the C-2 and N-1 positions of the imidazole ring. Research has shown that modifications at these positions can enhance potency and selectivity for specific biological targets. scirp.orgderpharmachemica.com

A study involving 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives demonstrated that substitutions at the N-1 position influenced their anti-inflammatory and antimicrobial activities. derpharmachemica.com Another series of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles showed that the nature of the substituent on the benzyl (B1604629) ring at the C-2 position was critical for antibacterial efficacy. scirp.org

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Imidazole Core

The design and synthesis of hybrid molecules, which combine the imidazole scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. rsc.org This approach aims to create novel chemical entities with enhanced or dual biological activities, potentially overcoming drug resistance and improving therapeutic efficacy. rsc.orgsemanticscholar.org

An example of this strategy is the synthesis of imidazole-thiazolidinone hybrid molecules. semanticscholar.org These compounds have been investigated for their antimicrobial activity and their ability to bind to DNA. semanticscholar.org The rationale behind this design is that the resulting hybrid may exhibit a broader spectrum of activity or a novel mechanism of action. semanticscholar.org Another example includes the creation of imidazole-carbazole hybrids, which have also been synthesized and evaluated for their potential biological applications. rsc.org The synthesis of these complex molecules often involves multi-step reaction protocols. semanticscholar.orgmdpi.com

In Vitro Methodologies for Biological Activity Evaluation of Imidazole Derivatives (Focus on Research Approaches)

The biological evaluation of newly synthesized imidazole derivatives is a critical step in the drug discovery process. In vitro methodologies provide the initial assessment of a compound's potential therapeutic utility. nih.govnih.gov

Antimicrobial Activity Assessment against Pathogenic Strains

The antimicrobial activity of imidazole derivatives is commonly evaluated using standard microbiological techniques. ijesrr.org These methods typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. ijesrr.org

The assessment is performed against a panel of pathogenic bacterial and fungal strains. For bacteria, this often includes both Gram-positive strains, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative strains, like Escherichia coli and Pseudomonas aeruginosa. ijesrr.orgscirp.org The agar (B569324) dilution or broth microdilution methods are frequently employed to determine the MIC values. ijesrr.org For antifungal activity, strains such as Candida albicans are commonly used. nih.gov The mechanism of action can also be investigated, with studies suggesting that some imidazole derivatives may interfere with microbial DNA replication or cell membrane integrity. nih.govnano-ntp.com

Cytotoxicity Evaluation in Defined Cell Lines (e.g., Cancer Cell Lines, Normal Fibroblast Cells)

The cytotoxic or antiproliferative activity of imidazole derivatives is a key indicator of their potential as anticancer agents. researchgate.net This is typically assessed in vitro using a variety of cancer cell lines and, importantly, normal cell lines to determine selectivity. mdpi.comresearchgate.net

Commonly used cancer cell lines for screening include those derived from breast cancer (e.g., MCF-7), liver cancer (e.g., HepG2), lung cancer (e.g., A549), and colon cancer (e.g., HCT-116). researchgate.net Normal cell lines, such as human skin fibroblasts, are used as controls to evaluate the compound's toxicity to non-cancerous cells. nih.govnih.gov The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.govresearchgate.net This assay measures the metabolic activity of cells and provides an indication of the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov

Enzyme Inhibition Studies and Target Identification (e.g., Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase)

The imidazole scaffold is a critical component in the development of new therapeutic agents, with derivatives showing a wide range of biological activities. mdpi.comwalshmedicalmedia.com In the context of antimalarial drug discovery, the enzyme Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) is a key target. researchgate.netdokumen.pub This bifunctional enzyme is essential for the parasite's DNA synthesis and proliferation, making it a validated target for antifolate drugs. researchgate.net

While direct enzyme inhibition data for 4,5-diphenyl-2-propyl-1H-imidazole against PfDHFR-TS is not extensively available in the reviewed literature, studies on structurally related 2,4,5-triaryl imidazole derivatives provide valuable insights. For instance, a series of 2-aryl-4,5-diphenyl-1H-imidazole derivatives were synthesized and evaluated for their in vitro antimalarial activities against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. researchgate.netresearchgate.net Molecular docking studies on these derivatives against the crystal structure of PfDHFR-TS (PDB ID: 1J3I) were performed to understand the potential binding interactions within the enzyme's active site. researchgate.netresearchgate.net These computational studies help in predicting how compounds like this compound might interact with the enzyme, guiding further synthesis and testing.

The research into related imidazole compounds suggests that the substitution pattern on the imidazole core is crucial for activity. For example, the presence of specific aryl groups at the 2-position and phenyl groups at the 4- and 5-positions are common features in compounds designed to target PfDHFR-TS. researchgate.netresearchgate.net The propyl group at the 2-position of the target compound introduces a flexible alkyl chain, which could influence its binding affinity and selectivity for the enzyme's active site. Further enzymatic assays are necessary to quantify the inhibitory potency (e.g., IC₅₀ values) of this compound against PfDHFR-TS and to validate the predictions from molecular docking studies.

Antioxidant Potential Determination using Biochemical Assays (e.g., DPPH Assay)

The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. walshmedicalmedia.comjclmm.commdpi.comnih.govresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change that can be quantified spectrophotometrically. walshmedicalmedia.comjclmm.com

Research on various 2,4,5-trisubstituted imidazole derivatives has demonstrated their potential as antioxidant agents. mdpi.comwalshmedicalmedia.comresearchgate.net For example, a study on a series of 2,4,5-triphenyl imidazole derivatives showed that substitutions on the phenyl rings significantly influence their antioxidant capacity. mdpi.com In these studies, compounds with electron-donating groups often exhibit enhanced radical scavenging activity. walshmedicalmedia.com The 2,4,5-triphenyl substitution pattern itself is considered important for the antioxidant activity of these imidazole derivatives. mdpi.com

While specific DPPH assay results for this compound are not detailed in the provided search results, the general findings for the 2,4,5-trisubstituted imidazole class suggest that it likely possesses antioxidant properties. The presence of the N-H proton in the imidazole ring and the aromatic phenyl groups are features that can contribute to radical scavenging. walshmedicalmedia.com To definitively determine its antioxidant potential, this compound would need to be explicitly tested in a DPPH assay to determine its EC₅₀ or IC₅₀ value, which represents the concentration required to scavenge 50% of the DPPH radicals.

Below is a hypothetical data table structure that would be used to present such findings.

| Compound | Substitution Pattern | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | 2-propyl, 4-phenyl, 5-phenyl | Data Not Available |

| Reference Compound (e.g., Ascorbic Acid) | - | Known Value |

Computational Approaches to Rational Drug Design for Imidazole Derivativesnih.govnih.gov

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net For imidazole derivatives, these approaches are used to predict biological activity, understand structure-activity relationships (SAR), and evaluate pharmacokinetic properties. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening Techniques

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. acs.orgresearchgate.netvietnamjournal.ru A pharmacophore model for antimalarial imidazole derivatives targeting PfDHFR-TS would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large compound libraries in a process called virtual screening. researchgate.netacs.orgnih.gov This allows for the rapid identification of novel molecules that are likely to be active against the target of interest. For instance, a pharmacophore model derived from known active 2,4,5-trisubstituted imidazole inhibitors of a particular enzyme could be used to screen for new derivatives, potentially including compounds like this compound. The screening process would filter compounds based on their fit to the pharmacophore model, prioritizing those with a high fitness score for further investigation. acs.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Lead Optimizationnih.govnih.gov

In addition to predicting biological activity, computational tools are crucial for evaluating the drug-likeness of a compound by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. scielo.brsciforschenonline.orgnih.gov These in silico predictions are vital for lead optimization, as they help to identify potential liabilities early in the drug discovery process. nih.gov

For a compound like this compound, a typical ADMET profile would be generated using various computational models. Key parameters often evaluated are summarized in the table below.

| ADMET Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Aqueous Solubility (LogS) | Prediction Dependent on Model | Affects absorption and distribution. scielo.br |

| Human Intestinal Absorption (%) | Prediction Dependent on Model | Indicates potential for oral bioavailability. sciforschenonline.org |

| Blood-Brain Barrier (BBB) Penetration | Prediction Dependent on Model | Important for CNS-acting drugs; avoidance is often desired for peripherally acting drugs. sciforschenonline.org |

| CYP450 Inhibition (e.g., CYP2D6) | Prediction Dependent on Model | Predicts potential for drug-drug interactions. sciforschenonline.org |

| Hepatotoxicity | Prediction Dependent on Model | Indicates potential for liver damage. sciforschenonline.org |

| Lipinski's Rule of Five | Prediction Dependent on Model | Assesses drug-likeness based on molecular properties. researchgate.net |

In silico ADMET studies on related imidazole and thiazole (B1198619) derivatives have been performed to assess their potential as drug candidates. mdpi.comnih.govscielo.br These studies help to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. For this compound, such predictions would be instrumental in guiding its development as a potential therapeutic agent.

Catalytic Applications and Material Science Relevance of Imidazole Based Systems

4,5-Diphenyl-1H-imidazole Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The imidazole (B134444) scaffold, particularly the 4,5-diphenyl-1H-imidazole framework, serves as a versatile platform for developing ligands used in both homogeneous and heterogeneous catalysis. The presence of nitrogen atoms and the aromatic system allows for effective coordination with various transition metals, facilitating a wide range of organic transformations.

The synthesis of 4,5-diphenyl-1H-imidazole derivatives intended as ligands for transition metal complexation is often achieved through multicomponent reactions. A common and efficient approach is the one-pot synthesis involving the condensation of benzil (B1666583), an appropriate aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). nih.gov This method allows for the creation of tetra-substituted imidazoles with diverse functionalities. nih.gov For instance, the reaction of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid yields 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL). nih.gov This resulting imidazole derivative can then be reacted with various first-row transition metal salts (e.g., Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) in an ethanolic solution to form stable metal complexes. nih.govdocumentsdelivered.com

The design of these ligands focuses on introducing specific functional groups that can chelate to a metal center. The nitrogen atoms within the imidazole ring itself are key coordination sites. documentsdelivered.com The synthesis strategy can be adapted to produce a variety of derivatives. For example, reacting 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate (B1199739) produces an ester derivative, which can be further converted into a hydrazide, serving as a precursor for a new series of imidazole derivatives. derpharmachemica.com Another synthetic route involves the Ni(0)-catalyzed direct C-2 arylation of an existing imidazole ring to introduce further substituents. researchgate.net The reaction of 4,5-diphenyl-1H-imidazole with paraformaldehyde and ammonium acetate yields the base imidazole structure, which can be subsequently N,N'-diethylated using iodoethane. acs.org These varied synthetic methodologies provide access to a library of imidazole-based ligands with tailored electronic and steric properties for complexing with transition metals like copper, cobalt, nickel, and iron. nih.govdocumentsdelivered.combiolmolchem.com

Imidazole-based systems, including those derived from 4,5-diphenyl-1H-imidazole, have demonstrated significant catalytic activity, particularly in multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, and catalysts are crucial for improving yields and reaction rates. biolmolchem.com

Heterogeneous catalysts incorporating imidazole derivatives are of particular interest due to their ease of separation and potential for reuse. One such example is a magnetic nano-catalyst (CDC@Fe3O4), which has been successfully employed for the synthesis of tetra-substituted imidazole derivatives. researchgate.netmdpi.compreprints.org In an optimized protocol, this catalyst facilitates a multicomponent reaction to produce various imidazoles with high yields (90-97%) in a short time frame (30 minutes) under environmentally friendly conditions, such as using ethanol (B145695) as a solvent at room temperature with ultrasound irradiation. researchgate.netmdpi.compreprints.org The catalyst's performance is influenced by reaction parameters; for instance, the synthesis yield of target imidazoles increased significantly when using ultrasound irradiation compared to conventional heating. preprints.org

| Catalyst | Reactants | Conditions | Yield | Reference |

| CDC@Fe3O4 | Benzil, Aldehydes, Amines, Ammonium Acetate | Ethanol, Room Temp, Ultrasound, 30 min | 90-97% | mdpi.compreprints.org |

| CuCl2 | Benzoin, Urea, Benzyl (B1604629) Bromide | Water, Room Temp | High | biolmolchem.com |

| Fe3O4@g-C3N4 | 1,2-Diketones, Aldehydes, Ammonium Acetate | Ethanol, Reflux | Good to Excellent | sci-hub.se |

| LADES@MNP | Benzil, Aldehydes, Ammonium Acetate | Not specified | 76-93% | rsc.org |

This table summarizes the performance of various imidazole-based catalytic systems in multicomponent reactions.

A key advantage of developing heterogeneous catalysts based on imidazole derivatives is their potential for recyclability and stability, which are critical for sustainable and cost-effective chemical processes. researchgate.net Magnetic nanoparticles have emerged as excellent support materials because they allow for the easy recovery of the catalyst from the reaction mixture using an external magnet. sci-hub.se

Studies on various magnetic nanocatalysts have demonstrated their robustness. For example, a magnetic graphitic carbon nitride nanocomposite (Fe3O4@g-C3N4) used for synthesizing 2,4,5-trisubstituted imidazoles was successfully recycled and reused ten times without a significant loss of its catalytic activity. sci-hub.se Similarly, the (CDC@Fe3O4) heterogeneous catalyst, used for synthesizing tetra-substituted imidazoles, was also shown to be highly recyclable. researchgate.netmdpi.com Another system, a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent (LADES@MNP), could be reused six times without any noticeable decrease in its catalytic efficiency. rsc.org This high level of recyclability highlights the stability of these catalysts under the applied reaction conditions, preventing the leaching of active components and maintaining high product yields across multiple cycles. researchgate.net These findings underscore the potential of these materials in green and sustainable organic synthesis. researchgate.net

Application in Corrosion Inhibition Studies

Imidazole derivatives, including those based on the 4,5-diphenyl-1H-imidazole structure, are recognized as effective corrosion inhibitors for various metals and alloys in aggressive environments. kfupm.edu.sa Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sa

Both experimental and computational methods have been employed to evaluate the performance of 4,5-diphenyl-1H-imidazole derivatives as corrosion inhibitors. Experimental techniques, such as weight loss measurements and electrochemical impedance spectroscopy (EIS), are used to determine the corrosion rate and inhibition efficiency. researchgate.netresearchgate.net For instance, 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) has been evaluated as an inhibitor for C38 steel in 1 M HCl using the gravimetric method. researchgate.net Similarly, the performance of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine has been assessed as a corrosion inhibitor for carbon steel in a 1% NaCl solution using EIS. researchgate.net

Theoretical studies, primarily using Density Functional Theory (DFT), provide insights into the molecular properties of the inhibitors and their interaction with metal surfaces. uin-alauddin.ac.id These computational approaches can predict the inhibition performance by calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). uin-alauddin.ac.id DFT studies on 4,5-diphenyl imidazole and its derivatives have shown that introducing electron-donating substituents (like –NH2) enhances their corrosion inhibition performance, while electron-withdrawing groups (like –NO2) decrease it. uin-alauddin.ac.id Molecular dynamics simulations further reveal that the binding energies of these inhibitors on an Fe(100) surface follow the order: D–NH2 > 4,5-diphenyl imidazole > D–NO2, which is consistent with theoretical predictions of inhibition efficiency. uin-alauddin.ac.id

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Reference |

| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel | 1 M HCl | Concentration-dependent | researchgate.net |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel | 1% NaCl | Effective (via EIS) | researchgate.net |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | Good | mdpi.com |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | Good | mdpi.com |

| 4,5-diphenyl imidazole with –NH2 substituent | Iron (Fe) | Theoretical | High (Predicted) | uin-alauddin.ac.id |

This table presents findings from various studies on the corrosion inhibition performance of 4,5-diphenyl-1H-imidazole derivatives.

The mechanism by which imidazole derivatives inhibit corrosion involves adsorption onto the metal surface. kfupm.edu.sa This adsorption is facilitated by the presence of electron-rich centers in the inhibitor molecule, such as heteroatoms (N, O, S), π-electrons in aromatic rings, and lone pair electrons. kfupm.edu.saresearchgate.netresearchgate.net These features allow the inhibitor to interact with the vacant d-orbitals of the metal. researchgate.net

The adsorption process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, while chemisorption involves the formation of coordinate bonds through charge sharing or transfer from the inhibitor to the metal surface. researchgate.net For many imidazole derivatives, the adsorption process is found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. kfupm.edu.sa These compounds often act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates of the corrosion process. kfupm.edu.sa The interaction between the nitrogen atoms of the imidazole ring and the metal surface is a key factor in forming a stable, protective film that effectively shields the metal from corrosive agents. mdpi.com Computational studies have shown that electron-donating groups on the imidazole ring increase the electron density on the molecule, which enhances its ability to donate electrons to the metal and strengthens the adsorption bond, leading to higher inhibition efficiency. nih.gov

Optoelectronic and Photonic Applications of Imidazole-Based Materials

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugation and intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. The 4,5-diphenyl-1H-imidazole core provides a conjugated system that can be further extended and polarized by appropriate substituents.

The key findings for the phenol-substituted analogue revealed a significant third-order optical nonlinearity. nih.govsemanticscholar.org The negative sign of the nonlinear refractive index (n₂) indicated a self-defocusing effect, which is beneficial for applications in optical limiting. nih.gov The presence of the electron-donating phenol (B47542) group in conjugation with the imidazole ring and phenyl substituents facilitates intramolecular charge transfer upon excitation, a key factor for enhancing NLO response. nih.govsemanticscholar.org

The propyl group in 4,5-diphenyl-2-propyl-1H-imidazole, being an electron-donating alkyl group, is also expected to contribute to the molecule's NLO properties, albeit likely to a different extent than a phenol group. The following table summarizes the experimentally determined NLO parameters for the closely related 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, which can serve as a valuable reference for estimating the potential NLO performance of the propyl-substituted counterpart. nih.govsemanticscholar.org

| NLO Parameter | Value | Technique |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | Z-scan |

| Nonlinear Refractive Index (n₂) | -2.89 × 10⁻⁶ cm²W⁻¹ | Z-scan |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | Z-scan |

Theoretical calculations on the phenol derivative also highlighted a low HOMO-LUMO energy gap and a significant change in dipole moment between the ground and excited states, further supporting its NLO activity. nih.govsemanticscholar.org It is reasonable to infer that this compound would also exhibit NLO properties, with the magnitude of the response being influenced by the electronic and steric effects of the propyl group.

Assessment of Charge Transport Characteristics (e.g., Hole Transporting Materials)

The ability of a material to transport charge carriers (electrons or holes) is fundamental to its application in various electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Imidazole derivatives have been investigated as potential charge-transporting materials due to their electronic properties and thermal stability. rsc.orgnih.gov

The 4,5-diphenyl-1H-imidazole core, with its electron-rich nature, is a promising candidate for hole-transporting materials (HTMs). The phenyl groups contribute to the π-conjugated system, which can facilitate the movement of holes. The substituent at the 2-position plays a critical role in modulating the charge transport properties.

Research on a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, has provided insights into the hole-transporting capabilities of this class of materials. nih.gov Theoretical calculations on this molecule indicated that the transfer integral for holes was significantly higher than that for electrons, suggesting its potential as a better hole transporter. nih.gov This is attributed to the electronic structure and the intermolecular interactions in the solid state.

Furthermore, studies on other imidazole-based systems, such as derivatives of 1-phenyl-1H-benzo[d]imidazole, have demonstrated their potential for bipolar charge transport, meaning they can transport both holes and electrons. rsc.org This characteristic is particularly advantageous for applications in OLEDs, as it can lead to a more balanced charge injection and recombination in the emissive layer, thereby improving device efficiency. rsc.org

The following table summarizes key charge transport parameters and related properties from studies on analogous imidazole derivatives, providing a basis for understanding the potential of this compound as a charge-transporting material.

| Compound | Key Finding/Parameter | Implication |

|---|---|---|

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Higher transfer integral for holes than electrons (calculated) | Potential as a hole-transporting material nih.gov |

| 1-phenyl-1H-benzo[d]imidazole derivatives | Exhibited bipolar charge transport | Suitable for use as host materials in OLEDs rsc.org |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Successfully used as a hole-transporting material in perovskite solar cells | Demonstrates the viability of the 4,5-diphenyl-imidazole core in HTMs rsc.org |

Future Research Directions and Emerging Trends in 4,5 Diphenyl 1h Imidazole Chemistry

Development of Novel and Efficient Synthetic Strategies for Complex Architectures

The synthesis of substituted imidazoles, particularly those with complex architectures, remains a significant area of investigation. researchgate.net While classical methods like the Debus synthesis have been foundational, the focus is now shifting towards more efficient and versatile strategies. bohrium.com Multi-component reactions (MCRs) are at the forefront of this evolution, offering an atom-economical and streamlined approach to generating molecular diversity. bohrium.com These one-pot syntheses, which involve the reaction of two or more components to produce a highly functionalized product without isolating intermediates, are crucial for drug discovery and development. bohrium.com

A notable example is the one-pot, four-component reaction for synthesizing 1,2,4,5-tetrasubstituted imidazoles by condensing a 1,2-diketone (like benzil), an aldehyde, ammonium (B1175870) acetate (B1210297), and a primary aromatic amine. researchgate.netnih.gov Researchers are exploring various catalysts, including ionic liquids like diethyl ammonium hydrogen sulfate, to improve reaction yields and conditions. nih.gov For instance, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles was achieved in two steps starting from benzoin. semanticscholar.org First, 4,5-diphenyl-1H-imidazol-2-thiol was prepared, which was then coupled with a benzyl (B1604629) bromide derivative. semanticscholar.org

Future efforts will likely concentrate on developing novel catalytic systems, including biocatalysts and nanostructured catalysts, to achieve even greater efficiency and selectivity. bohrium.com The use of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents, is also a growing trend. researchgate.netbiolmolchem.com These advancements will enable the construction of highly complex imidazole-based molecules that were previously inaccessible, opening new avenues for drug discovery and material science.

Integration of Advanced Computational Methods for Predictive Modeling and Design

The integration of computational chemistry is revolutionizing the design and discovery of novel 4,5-diphenyl-1H-imidazole derivatives. In silico tools are increasingly being used to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized in the laboratory. nih.gov This predictive modeling approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

Molecular docking studies, for example, are employed to understand the interactions between imidazole (B134444) derivatives and their biological targets at the molecular level. nih.gov This allows for the rational design of more potent and selective inhibitors. For instance, docking studies have been instrumental in designing tri-aryl imidazole-benzene sulfonamide hybrids as selective inhibitors of carbonic anhydrase isoforms CA IX and XII, which are associated with tumors. nih.gov

Furthermore, quantum mechanical calculations are being utilized to investigate the electronic and optical properties of these compounds. researchgate.net Techniques like Time-Dependent Density Functional Theory (TD-DFT) can predict properties such as hyperpolarizabilities, which are crucial for the development of nonlinear optical (NLO) materials. researchgate.net The ongoing development of more accurate and efficient computational methods will undoubtedly accelerate the discovery of new imidazole-based therapeutics and functional materials.

Identification of New Biological Targets and Elucidation of Molecular Mechanisms of Action

While 4,5-diphenyl-1H-imidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, there is still much to learn about their precise molecular mechanisms of action. biolmolchem.comresearchgate.net Future research will focus on identifying novel biological targets for these compounds and elucidating the intricate signaling pathways they modulate.

For example, certain 4,5-diphenyl-1H-imidazole derivatives have shown promise as inhibitors of enzymes crucial for the replication of viruses like the one responsible for Dengue fever. researchgate.net Others have been investigated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov The ability of the imidazole ring to interact with various receptors and enzymes through hydrogen bonding and hydrophobic interactions makes it a versatile pharmacophore.

A deeper understanding of these interactions will be achieved through a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, and advanced computational simulations. This knowledge will be critical for the rational design of next-generation drugs with improved efficacy and reduced side effects.

Exploration of 4,5-Diphenyl-1H-imidazole Derivatives in Advanced Functional Materials

Beyond their therapeutic potential, 4,5-diphenyl-1H-imidazole derivatives are gaining attention for their applications in advanced functional materials. Their unique electronic and photophysical properties make them attractive candidates for a range of technologies.

One promising area is the development of chemosensors. The imidazole core can be functionalized to selectively bind with specific ions or molecules, leading to a detectable change in fluorescence or color. nih.gov For instance, imidazole-based fluorescent chemosensors have been developed for the selective detection of iron(III) ions. nih.gov

Furthermore, the nonlinear optical (NLO) properties of some 4,5-diphenyl-1H-imidazole derivatives are being explored for applications in optoelectronics and photonics. researchgate.net These materials can alter the properties of light, which is essential for technologies like optical switching and frequency conversion. The synthesis of polyimides, high-performance polymers with exceptional thermal stability and mechanical strength, also utilizes imidazole derivatives as building blocks.

Synergistic Multi-disciplinary Approaches in Imidazole-Focused Research

The future of research on 4,5-diphenyl-1H-imidazole and its derivatives lies in a synergistic, multi-disciplinary approach. The complexity of the challenges in medicine and material science necessitates collaboration between synthetic organic chemists, medicinal chemists, computational scientists, biologists, and materials scientists. researchgate.net

This integrated approach will facilitate a seamless transition from the design and synthesis of novel compounds to their biological evaluation and application in new technologies. For example, the development of a new anticancer drug would involve computational modeling to predict its efficacy, followed by efficient synthesis, in vitro and in vivo biological testing, and finally, formulation studies for optimal delivery. Similarly, the creation of a new functional material would require a concerted effort from chemists to synthesize the compound, physicists to characterize its properties, and engineers to integrate it into a device. This collaborative spirit will be the driving force behind future innovations in the ever-expanding field of imidazole chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-diphenyl-2-propyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, a mixture of benzil, ammonium acetate, and propyl aldehyde in glacial acetic acid under reflux yields the target imidazole. Optimization involves adjusting molar ratios (e.g., 1:1:1.2 for benzil:aldehyde:ammonium acetate), temperature (80–100°C), and reaction time (4–8 hours). Solvent choice (e.g., ethanol or DMSO) and acid catalysis (acetic acid or p-toluenesulfonic acid) significantly influence yields .

- Key Table :

| Reagents | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzil, propyl aldehyde, NH₄OAc | 1:1:1.2 | Acetic acid | 100 | 65–75 |

| Benzil, propyl aldehyde, NH₄OAc | 1:1.5:1.5 | DMSO | 80 | 70–80 |

Q. How is this compound characterized structurally?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, propyl chain at δ 0.9–2.5 ppm). Mass spectrometry (ESI-MS or EI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 317).

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 83.2%, H: 6.7%, N: 10.1%) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodology : Antibacterial activity is assessed via broth microdilution (MIC values against S. aureus or E. coli). Antifungal assays use agar diffusion (zone of inhibition against C. albicans). Cytotoxicity is tested via MTT assays on human cell lines (e.g., HEK-293), with IC₅₀ values calculated .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and packing. For example, the imidazole core typically shows planarity (r.m.s. deviation <0.01 Å), and substituents form dihedral angles (e.g., 12–87° with phenyl rings). ORTEP-3 visualizes anisotropic displacement ellipsoids .

- Example Data :

| Parameter | Value |

|---|---|

| C–N bond length | 1.32–1.35 Å |

| Dihedral angle (imidazole vs. phenyl) | 26–77° |

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Reproducibility Checks : Repeat reactions under identical conditions.

- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Crystallographic Validation : Compare experimental SCXRD data with computational models (e.g., DFT-optimized structures) .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl rings to enhance bioactivity.

- Bioisosteric Replacement : Replace the propyl chain with cyclopropyl or allyl groups to improve metabolic stability.

- Pharmacophore Modeling : Use software like Schrödinger Suite to identify critical interaction sites (e.g., hydrophobic pockets, hydrogen-bond donors) .

Q. What green chemistry approaches enable sustainable synthesis of this compound?

- Methodology : Transition-metal-free conditions (e.g., K₂CO₃ in ethanol under reflux) reduce environmental impact. Solvent-free mechanochemical synthesis (ball milling) improves atom economy. Catalytic methods using iodine or microwave irradiation enhance reaction efficiency .

Methodological Challenges & Solutions

Q. How to refine crystal structures when twinning or disorder occurs?

- Solution : Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints and validate with R₁/wR₂ convergence (<5% discrepancy) .

Q. What computational tools predict synthetic pathways for novel derivatives?

- Tools : Retrosynthesis platforms (e.g., Reaxys, Pistachio) propose feasible routes. Density Functional Theory (DFT) calculates thermodynamic feasibility (ΔG < 0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.